Bromoxanide - 41113-86-4

Bromoxanide

Catalog Number: EVT-430880
CAS Number: 41113-86-4
Molecular Formula: C19H18BrF3N2O4
Molecular Weight: 475.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bromoxanide is derived from the modification of existing salicylanilide structures, which are recognized for their ability to combat parasitic infections. Its chemical structure incorporates a bromine atom, enhancing its pharmacological activity compared to its predecessors. It belongs to the broader class of compounds known as anthelmintics, specifically targeting helminths, which include various types of worms.

Synthesis Analysis

The synthesis of bromoxanide involves several key steps, typically starting from simpler precursor compounds. The general synthetic route can be summarized as follows:

  1. Preparation of Intermediates: The synthesis begins with the formation of an aniline derivative, which serves as a critical building block.
  2. Bromination: A bromine substituent is introduced into the aromatic ring of the aniline derivative to enhance the compound's biological activity.
  3. Formation of Salicylanilide Structure: The brominated aniline is then reacted with salicylic acid or its derivatives to form the salicylanilide backbone characteristic of bromoxanide.
  4. Purification and Characterization: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity, followed by characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

Bromoxanide has a complex molecular structure characterized by the following features:

  • Molecular Formula: C13_{13}H10_{10}BrN2_{2}O3_{3}
  • Molecular Weight: Approximately 320.13 g/mol
  • Structural Components:
    • A brominated aromatic ring
    • A salicylic acid moiety
    • An amine group that contributes to its activity

The presence of the bromine atom in the structure enhances lipophilicity and biological activity against parasites. The molecular geometry allows for effective interaction with biological targets, facilitating its mechanism of action.

Chemical Reactions Analysis

Bromoxanide participates in several significant chemical reactions:

  1. Deprotonation Reactions: In aqueous solutions, bromoxanide can undergo deprotonation, affecting its solubility and bioavailability.
  2. Hydrolysis: The compound may hydrolyze under certain conditions, impacting its stability and efficacy.
  3. Reactivity with Biological Targets: Bromoxanide interacts with specific receptors or enzymes in parasites, leading to inhibition of their metabolic processes.

These reactions are essential for understanding how bromoxanide behaves in biological systems and its effectiveness as an anthelmintic agent.

Mechanism of Action

The mechanism of action of bromoxanide primarily involves interference with the energy metabolism of parasites:

  • Inhibition of ATP Production: Bromoxanide disrupts mitochondrial function in helminths, leading to reduced adenosine triphosphate (ATP) production.
  • Alteration of Membrane Permeability: The compound affects the integrity of cellular membranes in parasites, causing leakage of essential ions and metabolites.
  • Induction of Apoptosis: By disrupting metabolic processes, bromoxanide can trigger programmed cell death in parasitic organisms.

These actions collectively contribute to the efficacy of bromoxanide as an anthelmintic treatment.

Physical and Chemical Properties Analysis

Bromoxanide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Melting Point: Approximately 150–155 °C.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties influence its formulation in veterinary products and determine its handling requirements during synthesis and application.

Applications

Bromoxanide is primarily utilized in veterinary medicine for:

  • Anthelmintic Treatments: Effective against a range of gastrointestinal nematodes in livestock such as cattle and sheep.
  • Combination Formulations: Often combined with other active ingredients to enhance efficacy against mixed parasitic infections.
  • Research Applications: Studied for potential applications beyond veterinary medicine, including insights into drug design for human parasitic infections.
Historical Development and Synthesis Methodologies of Bromoform

Evolution of Bromoform Synthesis: From Classical Haloform Reactions to Modern Electrochemical Approaches

The synthesis of bromoform (CHBr₃) has undergone significant transformation since its initial discovery, evolving from traditional organic chemistry approaches to sophisticated modern methodologies. The classical haloform reaction remains the foundational synthetic route, where acetone or ethanol undergoes halogenation in the presence of sodium hypobromite (NaOBr). This reaction proceeds through a series of alpha-halogenation steps wherein the methyl ketone is progressively brominated, ultimately leading to cleavage of the trihalomethyl group to yield bromoform. The stoichiometry of this reaction requires careful control, with the general reaction pathway represented by:

CH₃COCH₃ + 3NaOBr → CHBr₃ + CH₃COONa + 2NaOH

While effective for laboratory-scale production, this method suffers from several inherent limitations, including moderate yields (typically 60-75%), challenges in controlling polybrominated byproducts, and significant waste streams requiring neutralization. The reaction's exothermic nature also necessitates precise thermal management to prevent runaway reactions, particularly when scaling beyond bench-top quantities [2].

The development of electrochemical synthesis methods represents a paradigm shift in bromoform production. Modern approaches utilize electrolytic cells where bromide ions (Br⁻) are oxidized to bromine (Br₂) at the anode, which subsequently reacts with acetone or other organic substrates in situ. This continuous process offers substantial advantages over batch-based haloform reactions, including:

  • Improved reaction efficiency (yields exceeding 85%)
  • Reduced waste generation through reagent recycling
  • Enhanced selectivity via controlled potential application
  • Lower energy requirements through optimized cell design

Advanced electrochemical reactors incorporate real-time monitoring technologies like ReactIR spectroscopy, enabling precise tracking of reaction intermediates and immediate parameter adjustments. This analytical capability allows for unprecedented control over reaction kinetics, minimizing undesirable side products like dibromomethane or carbon tetrabromide [3]. Further innovations include the development of catalytic electrode materials that promote higher Faradaic efficiency and microfluidic electrochemical cells that enhance mass transfer while reducing the electrochemical cell volume by orders of magnitude.

Table 1: Evolution of Bromoform Synthesis Methods

Synthesis EraKey MethodologyReaction ConditionsYield EfficiencyMajor Limitations
Classical (19th century)Haloform reaction with Br₂/NaOHAlkaline aqueous solution, 5-10°C60-70%Poor selectivity, thermal management issues
Early Industrial (pre-1950s)Catalytic bromination of methaneHigh temperature (300-500°C), metal catalysts40-55%Extensive byproduct formation, corrosion problems
Modern Laboratory (late 20th century)Phase-transfer catalyzed haloformOrganic/aqueous biphasic system, RT75-85%Catalyst cost, separation complexity
Contemporary ElectrochemicalElectrooxidation in flow cellsControlled potential, continuous flow85-92%Initial capital investment, electrode fouling

Comparative Analysis of Industrial vs. Laboratory-Scale Production Techniques

The production landscape for bromoform reveals fundamental distinctions between laboratory syntheses and industrial manufacturing processes, reflecting divergent priorities in scale efficiency, cost management, and quality control.

Laboratory-scale production typically employs batch reactors (0.5-5L volume) using the haloform reaction under carefully controlled conditions. The process emphasizes precision and flexibility over throughput, with chemists implementing specific modifications to optimize yield and purity:

  • Low-temperature operations (0-10°C) to control reaction exothermicity
  • Gradual reagent addition via dropping funnels or syringe pumps
  • Multiple purification steps including distillation, washing, and drying over desiccants
  • Small-scale solvent recovery systems to minimize waste

Analytical quality control in laboratory settings relies heavily on offline techniques such as gas chromatography (GC) and NMR spectroscopy, with typical production cycles requiring 8-16 hours per batch. While yielding high-purity bromoform (>99%), this approach remains resource-intensive for quantities exceeding 1kg, with significant time invested in purification and isolation steps [3] [4].

In contrast, industrial-scale manufacturing has shifted toward continuous flow processes designed for operational efficiency and economic viability. Modern bromoform plants utilize integrated reaction systems featuring:

  • Multi-stage continuous reactors with residence times optimized for complete conversion
  • In-line separation units for immediate bromoform isolation from aqueous streams
  • Automated control systems regulating temperature, pH, and reactant ratios
  • Advanced heat exchangers to manage the substantial exothermic heat of reaction

Industrial processes increasingly employ catalytic systems to enhance reaction kinetics and selectivity, with heterogeneous catalysts allowing reagent recycling and reduced waste. A key advancement involves the implementation of real-time analytical monitoring using inline FTIR (ReactIR) and UV-vis spectroscopy, enabling instantaneous feedback control of reaction parameters. This continuous data stream facilitates adaptive process optimization impossible in batch configurations [3].

The economic distinctions are equally significant. While laboratory synthesis focuses on material costs per gram, industrial operations prioritize throughput efficiency and energy minimization. Industrial plants employ waste valorization strategies where reaction byproducts like sodium acetate are recovered and purified for secondary markets. Modern facilities also implement energy integration networks where waste heat from exothermic bromination steps is recovered for distillation operations, reducing overall energy demand by 30-40% compared to laboratory approaches [4].

Table 2: Comparison of Bromoform Production Approaches

Production CharacteristicLaboratory-Scale SynthesisIndustrial-Scale Production
Reactor TypeGlass batch reactors (round-bottom flasks)Continuous flow reactors (stainless steel/titanium)
Process Duration8-16 hours per batchContinuous operation (24/7)
Temperature ControlExternal cooling bathsIntegrated heat exchangers with turbulence promoters
Reagent AdditionManual/semi-automated incremental additionPrecision metering pumps with flow controllers
Quality ControlOffline GC/NMR analysisReal-time in situ spectroscopy (ReactIR/ReactRaman)
Purification MethodBatch distillation, manual separationContinuous fractional distillation columns
Production CapacityGrams to kilograms per batchMetric tons per day
Byproduct ManagementLimited recovery, chemical disposalFull recovery and valorization (e.g., sodium acetate)

Role of Bromoform in Historical Pharmaceutical Applications and Its Decline

Bromoform occupies a notable position in the historical landscape of pharmaceutical chemistry, particularly during the late 19th and early 20th centuries. Its initial medical application stemmed from its sedative properties and antispasmodic effects, leading to formulations as a calmative syrup for whooping cough and as a treatment for epilepsy. The compound was typically administered as "sedative bromides" in combination with other halogenated compounds like potassium bromide and chloral hydrate, creating mixtures intended to depress nervous system excitability without inducing complete anesthesia [2] [5].

The pharmaceutical synthesis of bromoform during this era reflected contemporary chemical practices. Manufacturing employed batch processing in copper reactors, utilizing the classic haloform reaction with careful control of bromine addition to prevent excessive heat generation. Purification involved sequential washing with alkaline solutions to remove acidic impurities, followed by distillation over calcium chloride to achieve the required purity. Quality assessment relied on physical property measurements (density, boiling point) rather than analytical characterization of impurities, resulting in products containing variable amounts of residual solvents and reaction byproducts. Despite these limitations, bromoform formulations gained acceptance in European and American pharmacopeias between 1880-1920 [5].

Several molecular characteristics contributed to bromoform's initial pharmaceutical appeal:

  • Lipophilic nature enabling blood-brain barrier penetration
  • Metabolic stability providing sustained physiological effects
  • Structural similarity to then-popular anesthetics like chloroform
  • Ease of synthesis from readily available starting materials

Properties

CAS Number

41113-86-4

Product Name

Bromoxanide

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-3-tert-butyl-2-hydroxy-6-methyl-5-nitrobenzamide

Molecular Formula

C19H18BrF3N2O4

Molecular Weight

475.3 g/mol

InChI

InChI=1S/C19H18BrF3N2O4/c1-9-14(25(28)29)8-12(18(2,3)4)16(26)15(9)17(27)24-13-6-5-10(20)7-11(13)19(21,22)23/h5-8,26H,1-4H3,(H,24,27)

InChI Key

WRPRKPMHLLGGIZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1C(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)O)C(C)(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C(=C1C(=O)NC2=C(C=C(C=C2)Br)C(F)(F)F)O)C(C)(C)C)[N+](=O)[O-]

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